1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-10-9-14(17(23)19-15-8-4-5-11-18-15)20-21(16)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMCPMXWLLXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the benzyl group: This step often involves the alkylation of the pyridazine ring using benzyl halides under basic conditions.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine, such as pyridin-2-amine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine oxides, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exhibits potent antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Anticancer Potential
The compound has shown promise in anticancer studies, particularly through its ability to inhibit carbonic anhydrase isoforms, which are implicated in tumor progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This inhibition could be beneficial in treating inflammatory diseases and conditions such as arthritis.
Agricultural Applications
Pesticidal Properties
Preliminary studies suggest that 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide may possess pesticidal properties. Field trials have indicated effectiveness against certain pests while being less toxic to beneficial insects, making it a candidate for eco-friendly pest management solutions.
Material Science Applications
Polymeric Composites
The compound can be utilized in the development of polymeric materials due to its structural properties. Research indicates that integrating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial activity of various derivatives of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide against common pathogens. The results indicated a strong correlation between structural modifications and increased antimicrobial potency.
Case Study 2: Anticancer Mechanism
In a separate investigation, the anticancer effects were assessed using human cancer cell lines. The study revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.
Benzyl-substituted compounds: Compounds with benzyl groups attached to different heterocyclic cores.
Carboxamide derivatives: Compounds with carboxamide functional groups attached to various aromatic or heteroaromatic systems.
Uniqueness
1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
1-Benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C14H14N4O2 and features a dihydropyridazine core with a benzyl group and a pyridine moiety. Its structural characteristics contribute to its diverse biological activities, particularly in the realms of oncology and inflammation.
1-Benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : Recent studies indicate that this compound has anti-inflammatory properties, potentially useful in treating conditions like acute lung injury and sepsis .
Antiproliferative Activity
A significant aspect of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is its antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Acute Lung Injury and Sepsis : A study focused on diphenyl analogues of this compound demonstrated significant anti-inflammatory effects in models of acute lung injury and sepsis. The optimal analog showed reduced inflammatory markers and improved survival rates in animal models .
- Anticancer Properties : In another study, derivatives of the compound were tested for their ability to inhibit tumor growth in vivo. The results indicated that modifications to the benzyl group enhanced antiproliferative activity against several cancer types .
Comparative Analysis with Related Compounds
The biological activity of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(Benzyloxy)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine | Moderate Antiproliferative | 0.100 |
| 6-Oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine | Low Antiproliferative | 0.300 |
This comparison highlights the superior activity of 1-benzyl derivatives over other structural analogues.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT-135 experiments. For example, the benzyl group’s methylene protons appear as a singlet at δ 5.31 ppm .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹ for the oxo group) and amide N–H (~3300 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: What strategies elucidate the mechanism of action in biological systems?
Q. Methodological Answer :
- Molecular Docking : Screen against targets (e.g., kinases) using PyMOL or AutoDock. The pyridin-2-yl group may engage in π-π stacking with receptor residues .
- SAR Studies : Modify substituents (e.g., benzyl vs. phenyl) to correlate structure with activity. For example, benzyl groups enhance lipophilicity, impacting membrane permeability .
- Enzyme Assays : Measure IC50 values via fluorescence-based assays (e.g., NADH oxidation for oxidoreductases) .
Basic: What safety precautions are recommended for laboratory handling?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with inert material (vermiculite) .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers optimize reaction yields for scale-up synthesis?
Q. Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading). For example, a 10% increase in catalyst (Pd/C) may improve yields by 15% .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: How is the compound’s stability assessed under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
- HPLC Stability Indicators : Monitor degradation products (e.g., hydrolysis of the amide bond) .
- Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced: What computational methods predict solubility and bioavailability?
Q. Methodological Answer :
- QSAR Models : Use descriptors like LogP (predicted ~2.1) and polar surface area (PSA ~90 Ų) to estimate solubility .
- Molecular Dynamics Simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion .
- ADMET Prediction : Tools like SwissADME or pkCSM estimate hepatic metabolism (CYP3A4 substrate likelihood) .
Basic: What are common impurities identified during synthesis?
Q. Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., pyridin-2-amine) or over-alkylated derivatives.
- Detection : LC-MS (ESI+) identifies impurities with m/z +1–2 Da shifts .
- Mitigation : Optimize reaction time (e.g., limit to 24h to prevent decomposition) .
Advanced: How can tautomeric equilibria impact biological activity measurements?
Q. Methodological Answer :
- pH-Dependent Studies : Measure activity at physiological pH (7.4) vs. acidic (5.0) conditions. The keto form may dominate at neutral pH, enhancing receptor binding .
- Isotopic Labeling : Use deuterated analogs to stabilize specific tautomers for activity assays .
- Kinetic Analysis : Compare IC50 values under tautomer-favoring conditions to isolate bioactive forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
